4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide
Overview
Description
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide is a chemical compound with the molecular formula C14H15N3O. It is a derivative of benzamide and contains an amino group, a methyl group, and a pyridylmethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide typically involves the following steps:
Benzamide Formation: The starting material, benzamide, is synthesized through the reaction of benzoic acid with ammonia.
Amination: The benzamide undergoes amination to introduce the amino group at the 4-position.
Pyridylmethyl Attachment: The final step involves the attachment of the pyridylmethyl group to the benzamide core.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.
Substitution: Nucleophiles like hydroxide (OH-) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes.
Medicine: It has potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide is similar to other benzamide derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
3-Amino-4-methyl-N-(3-pyridylmethyl)benzamide
4-Amino-3-methyl-N-(2-pyridylmethyl)benzamide
4-Amino-3-methyl-N-(4-pyridylmethyl)benzamide
These compounds share the benzamide core but differ in the position and type of substituents on the pyridylmethyl group.
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Properties
IUPAC Name |
4-amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-7-12(4-5-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9,15H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFPDOYAARYLEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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